molecular formula C22H19FN4O2 B11438983 9-(2-Fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-(2-Fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B11438983
M. Wt: 390.4 g/mol
InChI Key: RTKCHLOIFWVOBU-UHFFFAOYSA-N
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Description

9-(2-Fluorophenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a quinazoline core, with fluorophenyl and methoxyphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 9-(2-fluorophenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with orthoesters or formamides under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines

Scientific Research Applications

9-(2-Fluorophenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar compounds to 9-(2-fluorophenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one include other triazoloquinazolines and related heterocyclic compounds. These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. Examples of similar compounds include:

Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of triazoloquinazolines in scientific research and industrial applications.

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

9-(2-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H19FN4O2/c1-29-15-8-6-13(7-9-15)14-10-18-20(19(28)11-14)21(16-4-2-3-5-17(16)23)27-22(26-18)24-12-25-27/h2-9,12,14,21H,10-11H2,1H3,(H,24,25,26)

InChI Key

RTKCHLOIFWVOBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5F)C(=O)C2

Origin of Product

United States

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